An In-depth Technical Guide to the Physical and Chemical Properties of 3-Methyl-1H-indene
An In-depth Technical Guide to the Physical and Chemical Properties of 3-Methyl-1H-indene
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Methyl-1H-indene is an aromatic hydrocarbon with a bicyclic structure, consisting of a benzene ring fused to a cyclopentene ring with a methyl substituent. This technical guide provides a comprehensive overview of its core physical and chemical properties, methods of synthesis and analysis, and a discussion of its known biological context. The information is intended to support research and development activities involving this compound and its derivatives.
Chemical Identity and Physical Properties
3-Methyl-1H-indene, with the CAS number 767-60-2, is a liquid at room temperature.[1] Its chemical structure and fundamental properties are summarized below.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₁₀ | [1] |
| Molecular Weight | 130.19 g/mol | [1] |
| CAS Number | 767-60-2 | [1] |
| Appearance | Liquid | |
| Boiling Point | ~205.6 °C | [2] |
| Density | ~1.0 g/cm³ | [2] |
| Flash Point | ~70.8 °C | [2] |
| Refractive Index | ~1.572 | [1] |
| Vapor Pressure | ~0.4 mmHg at 25°C | [2] |
| Solubility | Insoluble in water; soluble in non-polar organic solvents. | [1] |
| InChI Key | COOKKJGOGWACMY-UHFFFAOYSA-N | [1] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of 3-Methyl-1H-indene.
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Mass Spectrometry (MS): The NIST WebBook provides mass spectrum data for 1H-Indene, 3-methyl-, which is an alternative name for the compound.[3][4] The mass spectrum can be used to determine the molecular weight and fragmentation pattern, aiding in its identification.
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Infrared (IR) Spectroscopy: While a specific IR spectrum for 3-Methyl-1H-indene was not found, the NIST WebBook has IR data for related compounds like 1-methyl-3-phenylindan, which can provide insights into the expected vibrational modes of the indene core.[8]
Synthesis and Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of 3-Methyl-1H-indene was not found in the provided search results, general methods for the synthesis of indene derivatives are well-documented.[9] One common approach involves the cyclization of substituted phenylpropanes or related precursors.
A generalized synthetic approach is outlined below:
Experimental Protocol (General Example for Indene Synthesis):
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Reaction Setup: A solution of the appropriate substituted phenylpropene in a high-boiling inert solvent (e.g., xylene) is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
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Catalyst Addition: A strong acid catalyst, such as polyphosphoric acid (PPA) or sulfuric acid, is carefully added to the reaction mixture.
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Reaction: The mixture is heated to reflux for several hours to effect intramolecular cyclization. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
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Workup: After cooling to room temperature, the reaction mixture is poured into ice water and extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
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Purification: The combined organic layers are washed with a saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel or by distillation.
Analytical Methods
A general workflow for the analysis and characterization of 3-Methyl-1H-indene is presented below.
Gas Chromatography-Mass Spectrometry (GC-MS):
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. A general protocol would involve:
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Sample Preparation: A dilute solution of 3-Methyl-1H-indene in a volatile organic solvent (e.g., hexane or ethyl acetate) is prepared.
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Injection: A small volume of the sample is injected into the GC, where it is vaporized.
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Separation: The components of the sample are separated on a capillary column based on their boiling points and interactions with the stationary phase.
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Detection: The separated components are then introduced into the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
NMR spectroscopy provides detailed information about the structure and chemical environment of the atoms within a molecule.
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Sample Preparation: A small amount of the purified compound is dissolved in a deuterated solvent (e.g., CDCl₃).
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Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer.
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Data Analysis: The chemical shifts, integration, and coupling patterns in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, are analyzed to confirm the structure of 3-Methyl-1H-indene.
Biological Activity and Drug Development Context
The indene scaffold is a privileged structure in medicinal chemistry, found in a variety of biologically active compounds and approved drugs.[10] For instance, the drug Sulindac, a non-steroidal anti-inflammatory drug (NSAID), features an indene core. Derivatives of the related indanone structure have been shown to exhibit a broad spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, antiviral, and anticancer properties.[11]
However, a direct and specific search of the literature did not yield significant information on the biological activity or signaling pathways specifically associated with 3-Methyl-1H-indene. While the broader class of indenes is of interest in drug development, this particular substituted indene is not prominently featured in the reviewed literature for its biological effects. Further research would be required to elucidate any potential pharmacological properties of 3-Methyl-1H-indene.
Safety Information
According to safety information from suppliers, 3-Methyl-1H-indene is associated with the following hazard statements: H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation). Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.
Conclusion
3-Methyl-1H-indene is a well-characterized aromatic hydrocarbon with established physical and spectroscopic properties. While general synthetic and analytical methods are applicable to this compound, specific, detailed protocols are not widely published. The biological activity of 3-Methyl-1H-indene itself is not extensively documented, although the parent indene scaffold is of significant interest in medicinal chemistry. This guide provides a foundational understanding of the key technical aspects of 3-Methyl-1H-indene to aid researchers and professionals in their scientific endeavors.
References
- 1. 3-Methylindene | C10H10 | CID 13025 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Methylindene | CAS#:767-60-2 | Chemsrc [chemsrc.com]
- 3. 1H-Indene, 3-methyl- [webbook.nist.gov]
- 4. 1H-Indene, 3-methyl- [webbook.nist.gov]
- 5. 3-METHYLINDENE-2-CARBOXYLIC ACID(34225-81-5) 1H NMR spectrum [chemicalbook.com]
- 6. spectrabase.com [spectrabase.com]
- 7. researchgate.net [researchgate.net]
- 8. 1H-Indene, 2,3-dihydro-1-methyl-3-phenyl- [webbook.nist.gov]
- 9. Indene synthesis [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]
